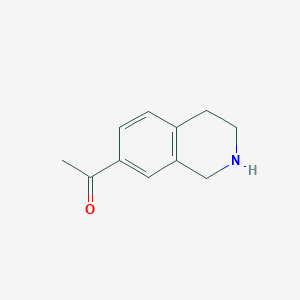

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10/h2-3,6,12H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJBHMRJVQULAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510736 | |

| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82771-59-3 | |

| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone chemical properties

An In-Depth Technical Guide to 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone: Properties, Synthesis, and Applications

Abstract

This compound, also known as 7-acetyl-1,2,3,4-tetrahydroisoquinoline, is a key heterocyclic compound built upon the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, safety information, a proposed synthetic pathway, and the derivatization potential of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who may utilize this compound as a critical intermediate for the synthesis of novel therapeutic agents.

Core Chemical Properties

The fundamental identity, physicochemical characteristics, and safety profile of a compound are paramount for its effective use in a research and development setting.

Identification and Nomenclature

This compound is a disubstituted tetrahydroisoquinoline, featuring an acetyl group at the 7-position of the aromatic ring. Its core identifiers are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-(1,2,3,4-tetrahydro-7-isoquinolinyl)ethanone | |

| CAS Number | 82771-59-3 | [4][5] |

| Molecular Formula | C₁₁H₁₃NO | [5] |

| Molecular Weight | 175.23 g/mol | [6] |

| Common Synonyms | 7-acetyl-1,2,3,4-tetrahydroisoquinoline | [6] |

| InChI Key | KKJBHMRJVQULAV-UHFFFAOYSA-N |

Physicochemical Properties

The physical state and stability of the compound dictate its handling and storage requirements.

| Property | Value | Source(s) |

| Physical Form | Liquid, Solid, or Semi-solid | |

| Purity | Commonly supplied at ≥97% or ≥98% | [5][6] |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere | [5] |

| Shipping Temperature | Normal ambient temperature |

Safety and Handling

According to supplier safety data, this compound is classified as an irritant.[7] Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.

| GHS Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [7] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [7] |

Spectroscopic and Analytical Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different environments. A singlet integrating to 3H for the acetyl methyl group (CH₃) would likely appear around δ 2.5 ppm. The aromatic protons on the substituted ring would appear between δ 7.0-7.8 ppm. The four methylene protons (C1-H₂, C3-H₂, C4-H₂) of the tetrahydroisoquinoline ring system would produce multiplets in the δ 2.7-4.2 ppm region. A broad singlet corresponding to the secondary amine proton (N-H) would also be present.

-

¹³C NMR Spectroscopy: The carbon spectrum would be characterized by a signal for the ketone carbonyl at δ > 195 ppm. The acetyl methyl carbon would resonate around δ 26 ppm. Aromatic carbons would appear in the δ 125-150 ppm range, while the aliphatic carbons of the saturated ring would be found upfield, typically between δ 29-50 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong carbonyl (C=O) stretching absorption for the ketone, expected around 1680 cm⁻¹. Other key signals would include a moderate N-H stretch around 3300 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 175. A prominent fragment would be the loss of the methyl group ([M-15]⁺) to form a stable acylium ion at m/z = 160.

Synthesis and Manufacturing

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be designed based on well-established organic chemistry principles, particularly the functionalization of the THIQ core. The most plausible approach involves an electrophilic aromatic substitution on an N-protected THIQ derivative.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from the commercially available 1,2,3,4-tetrahydroisoquinoline. The secondary amine must first be protected to prevent it from reacting with the electrophilic reagents and to avoid deactivation of the aromatic ring. This is followed by a Friedel-Crafts acylation to install the acetyl group, and finally, deprotection to yield the target compound.

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline (N-Protection)

-

Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup by washing the organic layer with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone (Friedel-Crafts Acylation)

-

To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a solvent like DCM or 1,2-dichloroethane at 0°C, slowly add acetyl chloride (1.2 eq).

-

Add a solution of 2-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude di-acetylated product. Purify by column chromatography.

Step 3: Synthesis of this compound (N-Deprotection)

-

Dissolve the purified product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux for 4-8 hours, monitoring for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and neutralize carefully with a base such as sodium hydroxide or sodium carbonate solution until pH > 10.

-

Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or DCM.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, this compound.

Causality Behind Experimental Choices

-

N-Protection: The secondary amine of the THIQ core is both a nucleophile and a Lewis base. During Friedel-Crafts acylation, it would react with the Lewis acid catalyst (AlCl₃) to form a complex, deactivating the aromatic ring towards electrophilic substitution. N-acetylation transforms the amine into a neutral amide, which is a moderate ortho-, para-director and allows the acylation to proceed effectively, primarily at the less sterically hindered 7-position.

-

Lewis Acid Catalyst: Aluminum chloride is a standard and effective Lewis acid for promoting Friedel-Crafts reactions by activating the acyl chloride electrophile.

-

Deprotection: Acid-catalyzed hydrolysis is a standard method for cleaving amides back to their constituent amine and carboxylic acid, providing a clean route to the final product.

Chemical Reactivity and Derivatization Potential

The presence of three distinct functional moieties—a secondary amine, an aromatic ring, and a ketone—makes this compound a versatile scaffold for further chemical modification.

Caption: Key derivatization pathways for the title compound.

-

Reactivity at the Secondary Amine: The nitrogen atom is nucleophilic and can readily undergo N-alkylation with alkyl halides or N-acylation with acid chlorides or anhydrides to introduce a wide variety of substituents. This is the most common site for modification to modulate pharmacological properties.

-

Reactivity of the Acetyl Group: The ketone is a versatile chemical handle.

-

Reduction: It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), creating a new chiral center and a hydrogen bond donor/acceptor.

-

Reductive Amination: The ketone can react with primary or secondary amines to form an imine, which is then reduced in situ (e.g., with sodium cyanoborohydride, NaBH₃CN) to generate more complex amine derivatives.

-

Wittig Reaction: It can be converted to an alkene via the Wittig reaction.

-

-

Reactions at the Aromatic Ring: While the acetyl group is deactivating, further electrophilic aromatic substitution could potentially be forced at the positions ortho to the alkyl portion of the ring (C-5 or C-8) under harsh conditions.

Applications in Research and Drug Discovery

The true value of this compound lies not in its own biological activity, which is not widely reported, but in its potential as a molecular building block for creating more complex and potent molecules.

The THIQ Scaffold in Medicinal Chemistry

The THIQ core is a fundamental component of numerous biologically active compounds.[2] Derivatives have demonstrated a vast range of pharmacological effects, including:

Strategic Value as an Intermediate

This specific compound offers two orthogonal points for diversification: the nitrogen atom and the acetyl group. This allows for the systematic exploration of the chemical space around the THIQ core, a key strategy in structure-activity relationship (SAR) studies.[2] For example, a library of compounds could be generated by first creating a series of N-substituted analogs, and then each of these could be further modified at the ketone, leading to a large and diverse set of molecules for biological screening.

Conclusion

This compound is a strategically important chemical intermediate for researchers in medicinal chemistry and drug discovery. While detailed characterization data is not abundant in public literature, its properties and reactivity can be reliably inferred from its structure. Its value is derived from the privileged nature of the tetrahydroisoquinoline scaffold and the presence of two distinct functional handles that allow for extensive and controlled derivatization. The synthetic route proposed herein offers a logical and feasible pathway for its production, enabling its use in the development of novel and potentially potent therapeutic agents.

References

-

El-Gazzar, A. B. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1649. Available from: [Link]

-

El-Gazzar, A. B. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8563–8574. Available from: [Link]

-

Wiley-VCH. Supporting Information for a publication. Available from: [Link]

-

Lead Sciences. This compound. Available from: [Link]

-

PrepChem.com. Synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]

-

Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13894. Available from: [Link]

-

Beilstein Journals. Supporting Information: One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems. Available from: [Link]

-

PrepChem.com. Synthesis of 2-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]

-

Bojarski, J., et al. (1994). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Il Farmaco, 49(5), 331-336. Available from: [Link]

-

Mokrosz, J. L., et al. (1992). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Archiv der Pharmazie, 325(6), 377-379. Available from: [Link]

-

Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. Available from: [Link]

-

Bilenko, V. A., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available from: [Link]

-

Hrytsyna, I., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. Available from: [Link]

-

Hrytsyna, I., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 4-19. Available from: [Link]

-

ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Available from: [Link]

-

ResearchGate. (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions. Available from: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available from: [Link]

-

NIST. Isoquinoline, 1,2,3,4-tetrahydro-. Available from: [Link]

-

Bálint, J., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3183. Available from: [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline. Available from: [Link]

-

ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Available from: [Link]

-

PubChem. 1-(1,2,3,4-Tetrahydropyridin-2-yl)ethanone. Available from: [Link]

-

Gao, W., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(4), 1599-1608. Available from: [Link]

-

Kassab, A. F., et al. (2022). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 16(1), 84. Available from: [Link]

-

Nikolova, I., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Chemistry, 4(4), 1435-1453. Available from: [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. This compound - CAS:82771-59-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 9. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]

- 10. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 12. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 13. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Strategic Value of a Functionalized THIQ Scaffold

An In-Depth Technical Guide to 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone (CAS 82771-59-3)

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid, three-dimensional structure is found in a vast array of natural alkaloids and synthetic compounds, conferring diverse and potent biological activities, from anticancer to neurotropic effects.[4][5] However, the utility of the core scaffold is only realized through strategic functionalization, which allows for the precise tuning of pharmacological properties and exploration of structure-activity relationships (SAR).[3]

This guide focuses on a particularly valuable, yet sparsely documented, derivative: This compound (CAS 82771-59-3). The introduction of an acetyl group at the 7-position of the THIQ nucleus provides a versatile chemical handle—a ketone—that serves as a gateway for a multitude of subsequent chemical transformations. This transforms the parent scaffold from a simple building block into a dynamic platform for library synthesis and lead optimization in drug discovery programs. This document provides a comprehensive overview of its properties, a robust proposed synthesis strategy grounded in established chemical principles, and a framework for its analytical validation.

Section 1: Compound Profile and Physicochemical Properties

This compound is a functionalized secondary amine.[6] Its core properties, compiled from various chemical suppliers and databases, are summarized below. Understanding these parameters is critical for proper handling, storage, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 82771-59-3 | [7] |

| Molecular Formula | C₁₁H₁₃NO | [8] |

| Molecular Weight | 175.23 g/mol | [8] |

| IUPAC Name | This compound | |

| Synonyms | 7-acetyl-1,2,3,4-tetrahydroisoquinoline | [9] |

| Physical Form | Liquid, Solid, or Semi-solid | |

| Purity | Typically ≥97-98% | [8] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [8] |

| InChI Key | KKJBHMRJVQULAV-UHFFFAOYSA-N |

Safety and Handling

This compound should be handled with standard laboratory precautions.

-

Signal Word: Warning[10]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

Section 2: A Proposed Synthetic Pathway

The core challenge in acylating 1,2,3,4-tetrahydroisoquinoline is the presence of the secondary amine, which is a potent nucleophile and would be acylated in preference to the aromatic ring. Therefore, a protection-acylation-deprotection sequence is the most logical and field-proven strategy.

Caption: Proposed three-step synthesis of the target compound.

Step 1: N-Protection of the THIQ Core

Causality: The secondary amine must be protected to deactivate it as a nucleophile. An acetyl group is an excellent choice as it converts the amine into an amide. This amide group is still an ortho-, para-director but is significantly less activating than the free amine, allowing for a more controlled aromatic substitution.

Protocol:

-

To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or pyridine at 0°C, add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM or ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroisoquinoline, which can often be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

Causality: This is the key C-C bond-forming step. The N-acetyl group directs the incoming electrophile (the acylium ion, generated from acetyl chloride and a Lewis acid like AlCl₃) to the para-position (C7) due to steric hindrance at the ortho-positions (C5). The reaction is a classic electrophilic aromatic substitution.[11][12][13]

Protocol:

-

Suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a solvent such as DCM or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

-

Add acetyl chloride (1.2 eq) dropwise to form the Lewis acid-base complex.

-

Add a solution of N-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude di-acetylated product. Purification may be achieved via column chromatography on silica gel.

Step 3: N-Deprotection

Causality: The final step is the selective removal of the N-acetyl protecting group to liberate the secondary amine of the target compound. Acid-catalyzed hydrolysis is a standard and effective method for amide cleavage.

Protocol:

-

Dissolve the crude 2,7-diacetyl-1,2,3,4-tetrahydroisoquinoline from the previous step in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux (approximately 80-90°C) for 6-12 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and neutralize carefully with a base such as sodium hydroxide or sodium bicarbonate solution until pH > 8.

-

Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product should be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking) to afford pure this compound.

Section 3: Analytical Characterization Framework

Validation of the final product's identity and purity is paramount. The following techniques and expected results form a self-validating system for researchers.

Caption: A standard workflow for compound identity and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a solvent like CDCl₃ or DMSO-d₆.[14]

| Expected ¹H NMR Data (Predicted) | |

| Chemical Shift (ppm) | Multiplicity, Integration, Assignment |

| ~7.6-7.7 | (d, 1H, Ar-H ortho to acetyl) |

| ~7.5 | (s, 1H, Ar-H ortho to acetyl) |

| ~7.1-7.2 | (d, 1H, Ar-H meta to acetyl) |

| ~4.0-4.1 | (s, 2H, Ar-CH₂-N) |

| ~3.1-3.2 | (t, 2H, N-CH₂-CH₂) |

| ~2.8-2.9 | (t, 2H, N-CH₂-CH₂) |

| ~2.5 | (s, 3H, -C(O)CH₃) |

| ~2.0-2.5 | (br s, 1H, -NH) |

| Expected ¹³C NMR Data (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~198 | Carbonyl Carbon (C=O) |

| ~145 | Aromatic C (quaternary) |

| ~135 | Aromatic C (quaternary) |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~127 | Aromatic C-H |

| ~125 | Aromatic C (quaternary) |

| ~50 | Ar-CH₂-N |

| ~45 | N-CH₂-CH₂ |

| ~30 | N-CH₂-CH₂ |

| ~26 | -C(O)CH₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected M+H⁺: 176.1075 (for C₁₁H₁₄NO⁺)

-

Key Fragmentation: Loss of a methyl group (-15) from the acetyl moiety; cleavage of the tetrahydroisoquinoline ring.

Infrared (IR) Spectroscopy

IR spectroscopy will identify key functional groups.

-

~3300 cm⁻¹: N-H stretch (secondary amine)

-

~3000-3100 cm⁻¹: Aromatic C-H stretch

-

~2800-3000 cm⁻¹: Aliphatic C-H stretch

-

~1670-1685 cm⁻¹: Aromatic ketone C=O stretch (strong)

-

~1600 cm⁻¹: Aromatic C=C stretch

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The title compound is not an end-product but a versatile intermediate. The presence of both a nucleophilic secondary amine and an electrophilic ketone on the same scaffold opens numerous avenues for diversification.

-

Library Synthesis: The ketone can be readily converted into other functional groups.

-

Reductive Amination: Reaction with various primary or secondary amines and a reducing agent (e.g., NaBH(OAc)₃) can generate a diverse library of amino-derivatives, introducing new chiral centers and points for hydrogen bonding.

-

Aldol Condensation: Reaction with other ketones or aldehydes can be used to extend the carbon skeleton.

-

Wittig Reaction: Conversion of the ketone to an alkene.

-

-

Scaffold Hopping and Bioisosteric Replacement: The acetyl-THIQ core can be used as a replacement for other bicyclic aromatic systems in known pharmacophores to explore new intellectual property space and improve properties like solubility or metabolic stability.

-

Target Engagement: The THIQ scaffold is known to interact with a wide range of biological targets.[4][5][15] Derivatives have shown activity as inhibitors of enzymes like DHFR and CDK2, or as modulators of protein-protein interactions (e.g., Bcl-2/Mcl-1).[4][5] This compound provides a starting point for developing novel ligands for these and other target classes.

References

-

Enantioselective Synthesis of Tetrahydroisoquinolines via Iridium-Catalyzed Intramolecular Friedel–Crafts-Type Allylic Alkylation of Phenols. ACS Publications. [Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. National Institutes of Health (PMC). [Link]

-

Supporting Information for a Wiley-VCH journal article. Wiley-VCH. [Link]

-

INTRAMOLECULAR FRIEDEL-CRAFTS ALKYLATIONS. II. AN EFFICIENT SYNTHESIS OF BIOLOGICALLY ACTIVE 1,2,3,4-TETRAHYDROISOQUINOLINES. Lookchem. [Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]

-

Enantioselective Synthesis of Tetrahydroisoquinolines via Iridium- Catalyzed Intramolecular FriedelCrafts- Type Allylic Alkylation of Phenols. ACS Publications. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. [Link]

-

Synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. PrepChem.com. [Link]

-

This compound. Lead Sciences. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

-

Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Beilstein Journals. [Link]

-

Synthesis of 2-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. PrepChem.com. [Link]

-

Solvent-Free Direct Aza-Friedel-Crafts Reactions Between 3,4-Dihydroisoquinoline and 1- or 2-Naphthols. ResearchGate. [Link]

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Royal Society of Chemistry. [Link]

-

Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Semantic Scholar. [Link]

-

Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

-

Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]

-

1,2,3,4-Tetrahydroisoquinoline. PubChem. [Link]

-

1-(1,2,3,4-Tetrahydropyridin-2-yl)ethanone. PubChem. [Link]

-

Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed. [Link]

-

RIFM fragrance ingredient safety assessment, cinnamyl isobutyrate, CAS Registry Number 103-59-3. PubMed. [Link]

-

In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates. MDPI. [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. National Institutes of Health (PMC). [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Secondary Amines | CymitQuimica [cymitquimica.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. This compound - Lead Sciences [lead-sciences.com]

- 9. This compound - CAS:82771-59-3 - Sunway Pharm Ltd [3wpharm.com]

- 10. labsolu.ca [labsolu.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. INTRAMOLECULAR FRIEDEL-CRAFTS ALKYLATIONS. II. AN EFFICIENT SYNTHESIS OF BIOLOGICALLY ACTIVE 1,2,3,4-TETRAHYDROISOQUINOLINES - Lookchem [lookchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. mdpi.com [mdpi.com]

Spectroscopic Characterization of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone: A Technical Guide

Introduction

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone, with CAS Number 82771-59-3 and molecular formula C₁₁H₁₃NO, is a significant heterocyclic compound.[1][2][3] The tetrahydroisoquinoline core is a prevalent scaffold in numerous biologically active compounds and natural products.[4] The addition of an acetyl group at the 7-position introduces a key functional moiety that can influence its chemical reactivity and biological interactions. Accurate structural elucidation and purity assessment are paramount for any research or development involving this compound. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive analysis based on established principles and data from analogous structures. This document is intended to serve as a valuable resource for researchers, chemists, and drug development professionals.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be utilized for this compound.

Figure 1. Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, aliphatic, and acetyl protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.8 | m | 2H | H-6, H-8 |

| ~7.2 | d | 1H | H-5 |

| ~4.1 | s | 2H | H-1 |

| ~3.2 | t | 2H | H-3 |

| ~2.9 | t | 2H | H-4 |

| ~2.6 | s | 3H | H-11 (CH₃) |

| ~1.9 (broad) | s | 1H | N-H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 7.2 - 7.8 ppm): The protons on the benzene ring are expected to appear in this region. The H-5 proton will likely appear as a doublet due to coupling with H-6. The H-6 and H-8 protons are in close proximity to the electron-withdrawing acetyl group and are therefore shifted downfield. Their signals are expected to be multiplets due to coupling with each other.

-

Aliphatic Region (δ 2.9 - 4.1 ppm): The methylene protons of the tetrahydroisoquinoline ring system will resonate in this range. The H-1 protons, being adjacent to the nitrogen and the aromatic ring, are expected to appear as a singlet at approximately 4.1 ppm. The H-3 and H-4 protons will likely appear as triplets due to coupling with each other.

-

Acetyl Protons (δ ~2.6 ppm): The three equivalent protons of the methyl group in the acetyl moiety are expected to give a sharp singlet at around 2.6 ppm.

-

NH Proton (δ ~1.9 ppm): The proton on the nitrogen atom typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Standard Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C-9 (C=O) |

| ~145 | C-7 |

| ~137 | C-8a |

| ~135 | C-4a |

| ~129 | C-5 |

| ~128 | C-6 |

| ~126 | C-8 |

| ~46 | C-1 |

| ~43 | C-3 |

| ~29 | C-4 |

| ~27 | C-11 (CH₃) |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (δ ~198 ppm): The carbonyl carbon of the acetyl group is highly deshielded and is expected to appear at a very downfield chemical shift.

-

Aromatic Carbons (δ ~126 - 145 ppm): The six carbons of the benzene ring will resonate in this region. The quaternary carbons (C-4a, C-7, and C-8a) will have distinct chemical shifts.

-

Aliphatic Carbons (δ ~27 - 46 ppm): The methylene carbons of the tetrahydroisoquinoline ring (C-1, C-3, and C-4) and the methyl carbon of the acetyl group (C-11) will appear in the upfield region of the spectrum.

Standard Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 100 MHz or higher frequency NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay should be used.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the CDCl₃ solvent peak at 77.16 ppm.

Figure 2. General workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 175.0997 (calculated for C₁₁H₁₃NO)

-

Major Fragments:

-

m/z = 160 ([M-CH₃]⁺) - Loss of a methyl group.

-

m/z = 132 ([M-COCH₃]⁺) - Loss of the acetyl group.

-

m/z = 133 - Corresponding to the tetrahydroisoquinoline core.[5]

-

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 175. The fragmentation pattern will likely involve the loss of the methyl group from the acetyl moiety and the cleavage of the bond between the acetyl group and the aromatic ring.

Standard Experimental Protocol for MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350 (broad) | N-H stretch | Secondary amine |

| ~3050 | C-H stretch | Aromatic |

| ~2950, 2850 | C-H stretch | Aliphatic |

| ~1680 | C=O stretch | Aryl ketone |

| ~1600, 1480 | C=C stretch | Aromatic ring |

Interpretation of the IR Spectrum

-

N-H Stretch: A broad absorption band around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the tetrahydroisoquinoline ring.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aryl ketone.

-

C=C Stretches: Absorptions in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

Standard Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for the structural confirmation and characterization of this compound. The predicted data, based on established spectroscopic principles and comparison with related structures, serves as a reliable reference for researchers working with this compound. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, facilitating unambiguous structural elucidation and purity assessment, which are critical for its application in research and drug development.

References

-

Beilstein Journals. (n.d.). Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Retrieved from [Link]

-

HETEROCYCLES. (2006). derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

ChemRxiv. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. Retrieved from [Link]

-

Springer. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]

-

Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. This compound - CAS:82771-59-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

Biological activity of 1,2,3,4-tetrahydroisoquinoline derivatives

An In-depth Technical Guide to the Biological Activities of 1,2,3,4-Tetrahydroisoquinoline Derivatives

Introduction

The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a foundational heterocyclic scaffold in medicinal chemistry, recognized for its widespread presence in natural products and its remarkable versatility in drug design.[1][2] As a secondary amine with the chemical formula C₉H₁₁N, the THIQ nucleus is a core component of the vast isoquinoline alkaloids family.[3] This structural motif is considered a "privileged scaffold" because it can interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] The synthetic accessibility and the ease with which its core can be functionalized make it an ideal starting point for developing novel therapeutic agents.[4]

Natural Occurrence and Clinical Significance

THIQ-containing alkaloids are broadly distributed in nature, particularly in plants, and have also been identified as endogenous compounds in the mammalian brain.[6][7] The therapeutic potential of this scaffold has been recognized for decades, beginning with the isolation of potent antitumor antibiotics like Naphthyridinomycin.[1][3] This has led to the development of clinically significant drugs. For instance, Trabectedin (Yondelis), a THIQ alkaloid isolated from a marine tunicate, is an approved anticancer agent.[8][9] Other examples include Atracurium, a skeletal muscle relaxant, and Quinapril, an antihypertensive agent, showcasing the scaffold's diverse clinical applications.[1][10]

Scope of the Guide

This technical guide offers a comprehensive exploration of the biological activities of 1,2,3,4-tetrahydroisoquinoline derivatives for researchers, scientists, and professionals in drug development. It delves into the key synthetic strategies for constructing the THIQ core, provides a detailed analysis of its major pharmacological activities—including anticancer, neuroprotective, and antimicrobial effects—and examines the underlying mechanisms of action and structure-activity relationships (SAR). Furthermore, this guide includes detailed experimental protocols and visual diagrams to provide both theoretical understanding and practical insights for the synthesis and evaluation of these promising compounds.

Synthetic Strategies for the THIQ Core

The construction of the 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established area of organic synthesis, with several robust methods available. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

The Pictet-Spengler Condensation: Mechanism and Application

The Pictet-Spengler condensation, first described in 1911, is a cornerstone reaction for the synthesis of the THIQ core.[1][3] The reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The general mechanism proceeds through the formation of an initial Schiff base (iminium ion), which then undergoes an electrophilic attack on the electron-rich aromatic ring to form the THIQ product.[1]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Tetrahydroisoquinoline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

An In-depth Technical Guide to 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone: A Cornerstone for Modern Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone in the field of medicinal chemistry, widely recognized as a "privileged scaffold."[1][2][3][4] This structural motif is prevalent in a vast array of natural products, particularly isoquinoline alkaloids, and synthetic compounds that exhibit a remarkable spectrum of biological activities.[1][3] The inherent conformational rigidity and three-dimensional character of the THIQ nucleus allow it to present appended functional groups in precise spatial orientations, facilitating potent and selective interactions with diverse biological targets. Consequently, THIQ derivatives have been successfully developed as antitumor, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[2][5][6]

This guide focuses on a key derivative, This compound . This compound is of particular interest to researchers and drug development professionals not necessarily as an end-product therapeutic, but as a pivotal building block. The presence of the acetyl group at the 7-position provides a versatile chemical handle for extensive synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) and the generation of novel drug candidates. This document serves as a comprehensive technical resource, elucidating the synthesis, characterization, and strategic application of this valuable intermediate in modern medicinal chemistry.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 82771-59-3 | [7][8][9][10] |

| Molecular Formula | C₁₁H₁₃NO | [7][9] |

| Molecular Weight | 175.23 g/mol | [7][9][10] |

| Common Synonyms | 7-acetyl-1,2,3,4-tetrahydroisoquinoline | [10] |

| Typical Purity | ≥97% | [7][9] |

| Recommended Storage | 2-8°C, Inert atmosphere, Keep in dark place | [9] |

Synthetic Strategies for the Tetrahydroisoquinoline Core

The Pictet-Spengler Condensation

This is arguably the most common and versatile method for synthesizing THIQs.[1] The reaction involves the acid-catalyzed condensation of a β-phenylethylamine with an aldehyde or ketone, which proceeds through an electrophilic aromatic substitution to form the heterocyclic ring.

Causality of Experimental Choices:

-

Starting Material Selection: To synthesize the target molecule, one would ideally start with a p-acetyl-β-phenylethylamine. The acetyl group is an electron-withdrawing group, which can deactivate the aromatic ring towards the cyclization step. Therefore, careful selection of the acid catalyst and reaction conditions (e.g., temperature, reaction time) is crucial to drive the reaction to completion without promoting side reactions.

-

Aldehyde Partner: Formaldehyde is typically used to generate an unsubstituted C1 position on the THIQ ring, which is the case for the title compound.

-

Catalyst: Protic acids (like HCl, H₂SO₄) or Lewis acids (like BF₃·OEt₂) are used to protonate the intermediate Schiff base, activating it for the intramolecular cyclization. Microwave-assisted protocols often employ trifluoroacetic acid (TFA) to achieve rapid and high-yielding synthesis.[1]

Caption: Conceptual workflow for Pictet-Spengler synthesis.

The Bischler-Napieralski Reaction

This method involves the intramolecular cyclodehydration of an N-acyl-β-phenylethylamine to form a 3,4-dihydroisoquinoline intermediate, which is then reduced to the final THIQ.[1]

Causality of Experimental Choices:

-

Acylation: The starting β-phenylethylamine must first be acylated.

-

Dehydrating Agent: A strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is required to promote the cyclization by activating the amide carbonyl for electrophilic attack on the aromatic ring.

-

Reduction: The resulting dihydroisoquinoline is not the final product. A subsequent reduction step, typically using sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C), is necessary to saturate the C=N double bond and yield the tetrahydroisoquinoline.

Spectroscopic Characterization Profile (Predicted)

Definitive structural elucidation relies on a combination of spectroscopic techniques. Based on the known structure of this compound, the following spectral data can be predicted:

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic Protons: Signals in the δ 7.0-7.8 ppm range, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. - Aliphatic Protons: Two triplets for the -CH₂-CH₂- unit (C3 and C4) around δ 2.8-3.2 ppm. A singlet for the C1 -CH₂- protons around δ 4.0 ppm. - NH Proton: A broad singlet, typically around δ 1.5-3.0 ppm (position is solvent and concentration dependent). - Acetyl Protons: A sharp singlet for the -COCH₃ methyl group around δ 2.5 ppm. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the δ 195-200 ppm region for the ketone. - Aromatic Carbons: Multiple signals between δ 125-150 ppm. - Aliphatic Carbons: Signals for C1, C3, and C4 in the δ 25-50 ppm range. - Acetyl Methyl Carbon: A signal around δ 26 ppm. |

| IR Spectroscopy | - N-H Stretch: A moderate band around 3300-3400 cm⁻¹. - C-H Stretch (Aromatic): Bands just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹. - C=O Stretch (Ketone): A strong, sharp band around 1680 cm⁻¹. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 175, corresponding to the molecular weight.[7] - Key Fragment: A prominent peak at m/z = 160, corresponding to the loss of the methyl group (-CH₃). |

Application in Medicinal Chemistry: A Versatile Synthetic Hub

The true value of this compound lies in its role as a versatile intermediate. The THIQ core provides a biologically relevant scaffold, while the acetyl group and the secondary amine serve as orthogonal reactive sites for building molecular complexity and diversity.

The Privileged Scaffold Concept

The THIQ framework is a proven pharmacophore that can be decorated with various substituents to target a wide range of biological systems. This molecule is an ideal starting point for creating a library of novel compounds for high-throughput screening.

Caption: Role as a central hub for generating diverse bioactive compounds.

This strategic approach has been validated in numerous studies where THIQ derivatives have been developed as:

-

Anticancer Agents: By targeting proteins like Bcl-2 and Mcl-1 that are crucial for cancer cell survival.[11]

-

Antimicrobial Agents: Novel THIQ-dipeptide conjugates have shown potent activity against bacteria and fungi.[12]

-

Adrenergic Receptor Modulators: THIQ derivatives have been synthesized and evaluated as agonists and antagonists for beta-adrenoceptors.[13][14]

-

Anti-HIV Agents: The THIQ scaffold has been incorporated into molecules that inhibit HIV reverse transcriptase.[3]

Exemplary Experimental Protocols

The following protocols are provided as illustrative examples of how this compound can be synthesized and subsequently modified. These are generalized procedures that must be optimized for specific laboratory conditions.

Protocol 1: General Procedure for Pictet-Spengler Synthesis

Objective: To synthesize the this compound core.

Methodology:

-

Reactant Dissolution: Dissolve 1.0 equivalent of 4-(2-aminoethyl)acetophenone (or its hydrochloride salt) in a suitable solvent (e.g., toluene or a mixture of water and ethanol).

-

Aldehyde Addition: Add 1.1 equivalents of aqueous formaldehyde (37% solution) to the mixture.

-

pH Adjustment & Cyclization: If starting with the hydrochloride salt, adjust the pH to approximately 4-5. Add a catalytic amount of a strong acid (e.g., concentrated HCl or trifluoroacetic acid).

-

Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 4-24 hours.

-

Work-up: Upon completion, cool the mixture to room temperature. Neutralize the acid with a base (e.g., aqueous sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure compound.

Protocol 2: Reductive Amination of the Acetyl Group

Objective: To convert the ketone functionality into a secondary amine, a common step in building diversity.

Methodology:

-

Reactant Mixture: To a solution of 1.0 equivalent of this compound in a suitable solvent (e.g., methanol or dichloroethane), add 1.2 equivalents of a primary or secondary amine (e.g., benzylamine).

-

Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

-

Reduction: Cool the reaction mixture in an ice bath. Add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction & Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography as described in the previous protocol.

Conclusion and Future Outlook

This compound represents more than just a single chemical entity; it is a strategic entry point into a rich chemical space with proven therapeutic relevance. Its synthesis is achievable through classic and reliable organic reactions, and its structure is primed for diversification. The THIQ core provides the essential pharmacophoric features, while the acetyl group and secondary amine offer sites for tailored modifications. For researchers in drug discovery, this compound is an invaluable tool for generating novel molecular entities to probe complex biological systems and develop next-generation therapeutics targeting a wide range of human diseases, from cancer to infectious and neurodegenerative disorders. The continued exploration of derivatives stemming from this core will undoubtedly fuel the discovery of new and potent clinical candidates.

References

-

Vertex AI Search. This compound. 7

-

Alchem Pharmtech. CAS 82771-59-3 | this compound. 8

-

Future Science. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. 1

-

Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. 5

-

ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. 15

-

MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. 16

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046. 17

-

PubMed. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. 13

-

Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives (2023). 2

-

Lead Sciences. This compound. 9

-

PubChem. 1,2,3,4-Tetrahydroisoquinolin-7-ol | C9H11NO | CID 419268. 18

-

PubMed. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. 12

-

PubMed. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. 14

-

ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. 19

-

National Institutes of Health (NIH). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity. 20

-

ResearchGate. (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. 6

-

PubMed. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. 11

-

Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. 3

-

National Institutes of Health (NIH). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. 4

-

ChemicalBook. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum. 21

-

Sunway Pharm Ltd. This compound. 10

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. labsolu.ca [labsolu.ca]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. This compound - Lead Sciences [lead-sciences.com]

- 10. This compound - CAS:82771-59-3 - Sunway Pharm Ltd [3wpharm.com]

- 11. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. mdpi.com [mdpi.com]

- 17. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 1,2,3,4-Tetrahydroisoquinolin-7-ol | C9H11NO | CID 419268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Discovery of Novel Tetrahydroisoquinoline Alkaloids: From Bio-Prospecting to Structural Elucidation

Foreword: The Enduring Quest for Novel THIQs

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of one of the largest and most diverse families of alkaloids.[1][2] Found in numerous natural products, THIQ analogues exhibit a vast spectrum of pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] Clinically significant drugs, such as the muscle relaxant tubocurarine and the antihypertensive agent esproquin, underscore the therapeutic potential embedded within this heterocyclic system.[5]

However, the discovery of novel THIQs presents significant challenges, from the logistical hurdles of sourcing and extraction to the intricate puzzle of structural elucidation.[6][7] This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a strategic framework grounded in field-proven insights. We will explore the causality behind experimental choices, ensuring a self-validating workflow from initial extraction to the final, unambiguous determination of a new molecular entity.

Section 1: The Strategic Discovery Workflow

A successful discovery campaign is not a linear path but an integrated, iterative process. The core objective is to efficiently identify novel structures while rapidly eliminating known compounds—a process known as dereplication.[8] The workflow below illustrates the logical progression and critical decision points.

Sources

- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 6. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The Strategic Role of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Unseen Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus stands as a "privileged scaffold"—a molecular framework with inherent affinities for a multitude of biological targets.[1][2][3] This guide delves into the specific role and untapped potential of a key derivative, 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone (also known as 7-acetyl-1,2,3,4-tetrahydroisoquinoline), a molecule that serves as a pivotal intermediate in the synthesis of complex therapeutic agents. While not typically a final drug entity itself, its strategic placement of a reactive acetyl group on the versatile THIQ core makes it an invaluable building block for medicinal chemists. This document will provide an in-depth exploration of its synthesis, chemical properties, and, most importantly, its application in the development of next-generation therapeutics, particularly in the realms of kinase inhibition and G-protein coupled receptor (GPCR) modulation.

Physicochemical Properties and Structural Data

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 82771-59-3 | [4][5] |

| Molecular Formula | C₁₁H₁₃NO | [5] |

| Molecular Weight | 175.23 g/mol | [5] |

| Appearance | Off-white to light yellow crystalline powder | Inferred |

| Solubility | Soluble in methanol, ethanol, DMSO | Inferred |

| Storage Conditions | Store in a cool, dry place away from light | [5] |

Synthetic Pathways: Crafting the Core Intermediate

The synthesis of this compound can be approached through several established methods, with the choice of route often depending on the availability of starting materials and desired scale. A prevalent and logical approach involves the protection of the secondary amine of the THIQ core, followed by a regioselective Friedel-Crafts acylation, and subsequent deprotection.

Protocol 1: N-Protection followed by Friedel-Crafts Acylation

This two-step process ensures the regioselective introduction of the acetyl group at the C-7 position, which is electronically favored, while preventing side reactions at the nucleophilic nitrogen.

Step 1: N-Acetylation of 1,2,3,4-Tetrahydroisoquinoline

-

To a solution of 1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroisoquinoline.

Step 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for attaching acyl groups to aromatic rings.[6][7][8][9] The N-acetyl group is a moderately activating, ortho-, para-director. Due to steric hindrance at the C-5 position, acylation is favored at the C-7 position.

-

To a cooled (0 °C) suspension of a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 2.5 equivalents), in a solvent like DCM, add acetyl chloride (1.5 equivalents).

-

Slowly add a solution of N-acetyl-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in DCM to the mixture.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-18 hours.

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain N-acetyl-7-acetyl-1,2,3,4-tetrahydroisoquinoline.

Step 3: Deprotection

-

Reflux the N-acetyl-7-acetyl-1,2,3,4-tetrahydroisoquinoline in an aqueous solution of a strong acid, such as 6M hydrochloric acid, for 4-6 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH) to pH 8-9.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate to yield this compound.

Caption: Synthetic workflow for the target compound.

Role in Medicinal Chemistry: A Versatile Scaffold for Bioactive Molecules

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex and biologically active molecules. The acetyl group at the 7-position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of elaborate molecular architectures.

Application in the Development of Kinase Inhibitors

Protein kinases are a crucial class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] The THIQ scaffold has been identified as a promising core for the design of novel kinase inhibitors.[10] The 7-acetyl group of our title compound can be elaborated to introduce pharmacophores that interact with the ATP-binding site of kinases.

For instance, the synthesis of complex thieno[2,3-c]isoquinolines, which have been investigated as potential DHFR and CDK2 inhibitors, starts from a 7-acetyl-tetrahydroisoquinoline precursor.[11] This highlights the strategic importance of the 7-acetyl moiety in building molecules with potential anticancer activity.

Caption: Role as an intermediate in kinase inhibitor synthesis.

Application in the Development of GPCR Ligands

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[8] The THIQ scaffold is also a key feature in many GPCR ligands. The 7-acetyl group can be a starting point for the synthesis of derivatives that modulate the activity of various GPCRs, such as opioid, dopamine, or serotonin receptors. For example, structure-activity relationship (SAR) studies on THIQ derivatives have shown that substitutions at the 6- and 7-positions are crucial for their activity as orexin receptor antagonists, which are being investigated for the treatment of sleep disorders.[12][13]

Structure-Activity Relationship (SAR) Insights

The 7-position of the THIQ ring is a key vector for modifying the pharmacological properties of the scaffold. SAR studies have consistently shown that the nature of the substituent at this position can significantly impact potency and selectivity for a given biological target.[1][12][14] The 7-acetyl group serves as an excellent starting point for exploring these relationships by allowing for the introduction of a wide array of chemical moieties.

Experimental Protocols for Derivatization

The following protocols illustrate how the 7-acetyl group can be chemically modified to generate a library of derivatives for biological screening.

Protocol 2: Reductive Amination

-

To a solution of this compound (1 equivalent) and a primary or secondary amine (1.2 equivalents) in methanol, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents), in portions.

-

Stir the reaction overnight at room temperature.

-

Quench the reaction with water and extract the product with an appropriate solvent.

-

Purify by column chromatography.

Protocol 3: Aldol Condensation

-

To a solution of this compound (1 equivalent) in ethanol, add an aromatic aldehyde (1 equivalent) and an aqueous solution of a base (e.g., NaOH).

-

Stir the mixture at room temperature until a precipitate forms.

-

Filter the solid, wash with cold ethanol, and dry to obtain the chalcone derivative.

Conclusion and Future Perspectives

This compound is a strategically important, yet often overlooked, molecule in medicinal chemistry. Its true power lies not in its own biological activity, but in its role as a versatile and adaptable building block. The presence of the reactive acetyl group on the privileged THIQ scaffold provides a gateway for the synthesis of a vast array of complex and biologically active molecules. As the demand for novel therapeutics targeting kinases and GPCRs continues to grow, the importance of intermediates like this compound in enabling the rapid and efficient exploration of chemical space will only increase. Future research will likely focus on developing more efficient and stereoselective syntheses of this core and its derivatives, further solidifying its place in the medicinal chemist's toolbox.

References

-

Guglielmo, S., Lazzarato, L., Contino, M., Perrone, M. G., Chegaev, K., Carrieri, A., Fruttero, R., Colabufo, N. A., & Gasco, A. (2016). Structure–Activity Relationship Studies on Tetrahydroisoquinoline Derivatives: Conjugated through Flexible Alkyl Chains with Furazan Moieties Gives Rise to Potent and Selective Ligands of P-glycoprotein. Journal of Medicinal Chemistry, 59(14), 6729-6738. [Link]

-

Synthesis and Biological Evaluation of 1,2,3,4-Tetrahydroisoquinoline Derivatives as Potent and Selective M2 Muscarinic Receptor Antagonists. (n.d.). J-STAGE. [Link]

-